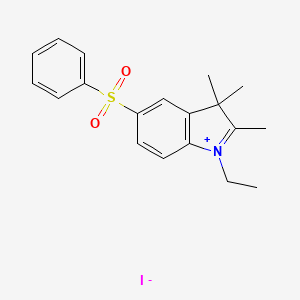

1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide

Description

1.1. Structure and Synthesis The target compound, 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide (Chemical Formula: C₂₀H₂₄INO₂S; CAS: 68391-57-1), is a quaternary indolium salt characterized by a phenylsulphonyl group at the 5-position of the indole ring. Its synthesis typically involves alkylation of 2,3,3-trimethylindole with iodoethane in acetonitrile at 90°C, yielding a red solid precursor (1-ethyl-2,3,3-trimethylindole iodide, C₁₃H₁₈IN) with an 83% yield . Subsequent functionalization with a phenylsulphonyl group introduces enhanced electronic and steric properties, making it suitable for applications such as fluorescent probes .

Properties

CAS No. |

55203-51-5 |

|---|---|

Molecular Formula |

C19H22INO2S |

Molecular Weight |

455.4 g/mol |

IUPAC Name |

5-(benzenesulfonyl)-1-ethyl-2,3,3-trimethylindol-1-ium;iodide |

InChI |

InChI=1S/C19H22NO2S.HI/c1-5-20-14(2)19(3,4)17-13-16(11-12-18(17)20)23(21,22)15-9-7-6-8-10-15;/h6-13H,5H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

OQJOGLZCCHZCOU-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)(C)C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide typically involves the Fischer indole synthesis method. This method produces an aromatic heterocyclic indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of Bronsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid. Lewis acids like boron trifluoride, zinc chloride, iron chloride, and aluminum chloride can also be used as catalysts .

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.

Chemical Reactions Analysis

1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in organic synthesis and medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group plays a crucial role in its biological activity by interacting with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Indolium Derivatives

Structural and Functional Differences

1-Ethyl-2,3,3-trimethylindole Iodide (Precursor)

- Molecular Formula : C₁₃H₁₈IN

- Substituents : Lacks the phenylsulphonyl group.

- Application : Intermediate in synthesizing fluorescent probes (e.g., Probe W) .

- Key Difference : Simpler structure with lower molecular weight, limiting its utility in advanced sensing applications compared to the target compound.

Cy3-I (1-Ethyl-2[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-propenyl]-3,3-dimethyl-3H-indolium Iodide)

- Molecular Formula : C₂₅H₃₀IN₂

- Substituents : Symmetrical cyanine dye with a propenyl bridge connecting two indolium moieties.

- Application : Used in organic electronics (e.g., polyelectrolytes for light-harvesting devices) due to extended conjugation .

- Key Difference : The cyanine structure enables broad absorption spectra, unlike the target compound’s phenylsulphonyl-modified indole core .

1,3,3-Trimethyl-2-[3-(1,3,3-trimethylindolin-2-ylidene)propenyl]-3H-indolium Chloride

- Molecular Formula : C₂₅H₂₉ClN₂

- Substituents : Similar cyanine backbone but with a chloride counterion.

- Application : Spectrophotometric determination of selenium, leveraging its reactivity with iodide-starch systems .

- Key Difference: Chloride counterion reduces solubility in non-polar media compared to iodide-based compounds .

1,2,3,3-Tetramethyl-5-(carboxypropyl)-3H-indoleninium Iodide

- Molecular Formula: C₁₈H₂₄INO₂

- Substituents : Carboxypropyl group at the 5-position.

- Application : Intermediate in synthesizing nitrospirobenzopyran-based optical switches .

- Key Difference : The carboxypropyl group enables covalent conjugation in polymers, unlike the phenylsulphonyl group’s role in anion binding .

Comparative Data Table

Electronic and Solubility Properties

- Phenylsulphonyl Group : Reduces electron density at the indole core, enhancing reactivity with electron-deficient species like cyanide .

- Cyanine Dyes (Cy3-I) : Extended conjugation results in redshifted absorption (500–600 nm), ideal for optoelectronics .

- Carboxypropyl Group : Increases hydrophilicity, favoring aqueous applications .

Biological Activity

1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide (CAS No. 55203-51-5) is a synthetic compound belonging to the indolium class of compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on diverse sources.

- Molecular Formula : C19H22INO2S

- Molecular Weight : 455.35 g/mol

- LogP : 1.979 (indicating moderate lipophilicity) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacteria and fungi. A study conducted by [source] demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Anticancer Properties

The compound has shown promise in cancer research. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors [source].

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 10 | Bcl-2 modulation |

Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce edema in animal models when administered prior to inflammatory stimuli. The underlying mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 [source].

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indolium derivatives, including this compound. The results indicated that this compound had a higher efficacy compared to standard antibiotics against resistant strains of Staphylococcus aureus [source].

Case Study 2: Cancer Cell Apoptosis

In a study focused on breast cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent for breast cancer [source].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.